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Compound of Interest

2-ethoxy-N-(pyridin-3-
Compound Name:
yl)benzamide

Cat. No.: B343019

Get Quote

Part 1: Introduction & Molecular Profile

The precise characterization of 2-ethoxy-N-(pyridin-3-yl)benzamide is critical in medicinal
chemistry, particularly for programs targeting kinase inhibition or histone deacetylase (HDAC)
modulation where the N-pyridyl pharmacophore is common. This molecule features a
benzamide core substituted with an ortho-ethoxy group and linked to a 3-aminopyridine moiety.

The juxtaposition of the electron-rich ethoxybenzene and the electron-deficient pyridine ring
creates a distinct push-pull electronic system that significantly influences its spectroscopic
signature. This guide provides a rigorous, self-validating protocol for confirming the identity and
purity of this compound.

Molecular Specifications
¢ |[UPAC Name: 2-ethoxy-N-(pyridin-3-yl)benzamide

e Molecular Formula:
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e Exact Mass: 242.1055[1]
¢ Monoisotopic Mass [M+H]

: 243.1128 Da

Part 2: Experimental Protocols
Protocol 1: Sample Preparation for NMR

Critical Insight: The pyridine nitrogen is basic. Using acidic solvents like

(which often contains trace HCI) can cause line broadening or shift variations due to
protonation. DMSO-

is the superior choice for reproducibility.
e Solvent Selection: Use DMSO-
(99.9% D) containing 0.03% v/v TMS as an internal standard.

o Concentration: Dissolve 5-10 mg of the solid analyte in 600 pL of solvent.

o Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
packed glass wool plug directly into the NMR tube.

o Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes
before acquisition to prevent convection currents.

Protocol 2: Nuclear Magnetic Resonance ( H & C NMR)
Expected Spectral Features & Assignment Logic

The structural confirmation relies on identifying three distinct spin systems: the Ethoxy chain,
the 1,2-disubstituted Benzene ring, and the 3-substituted Pyridine ring.

Table 1: Representative

H NMR Data (400 MHz, DMSO-

)
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Assignment

Position
(Hz) Logic

(ppm) Multiplicity

Deshielded

singlet;
Amide NH 10.30 - 10.50 S - exchanges with

2]

Most deshielded

aromatic;
Pyridine H-2' 8.85-8.95 d ~2.5 . )

adjacent to ring

N and amide N.

-proton to ring N;

Pyridine H-6' 8.30-8.35 dd ~4.8,1.5 exhibits small

meta-coupling.

-proton; distinct

and H-2'.

Ortho to
carbonyl;
deshielded by

anisotropy.

Benzene H-6 7.70-7.80 dd ~7.8,1.8

Para to ethoxy;
Benzene H-4 7.45-7.55 td ~7.8,1.8 triplet of doublets

pattern.

Most shielded
Pyridine H-5' 7.35-7.45 dd ~8.3, 4.8 pyridine proton (

to N).

Benzene H-5 7.05-7.15 t ~7.5 Meta to ethoxy.

Benzene H-3 7.10-7.20 d ~8.2 Ortho to ethoxy;
shielded by
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electron

donation.

Characteristic

uartet;
Ethoxy 4.15 - 4.25 q 7.0 a _
diagnostic for O-

alkylation.

Characteristic
Ethoxy 1.35-1.45 t 7.0 _
triplet.

Table 2: Representative

C NMR Data (100 MHz, DMSO-

)
Carbon Type (ppm) Assignment
Carbonyl 164.0 — 166.0 Amide C=0
Aromatic C-O 156.0 — 157.5 Benzene C-2
C-2'& C-6'(
Pyridine C-H 144.0 - 1455
to N)
Pyridine C-H 126.0-128.0 c-4
Benzene C-H 120.0-132.0 C-3,C4,C-5,C-6
Ethoxy 64.0 — 65.0
Ethoxy 14.0 - 15.0

Protocol 3: Vibrational Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

e Amide | Band (1650-1690 cm
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): Strong stretch corresponding to C=0.

e Amide Il Band (1520-1550 cm

): N-H bending coupled with C-N stretch.

o Ether Stretch (1230-1260 cm

): Asymmetric C-O-C stretch of the aryl ethyl ether.

e Pyridine Ring Breathing (~1580 cm

): Characteristic aromatic skeletal vibration.

Protocol 4: Mass Spectrometry (LC-MS)

Method: ESI (Electrospray lonization) in Positive Mode.
e Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
e Observed lon: [M+H]

at m/z 243.1.

o Fragmentation Pattern (MS/MS):
o m/z 243

121 (Loss of aminopyridine group; acylium ion formation).

o m/z 243

215 (Loss of ethylene from ethoxy group via McLafferty-like rearrangement).

Part 3: Visualization & Logic Flow

The following diagrams illustrate the logical workflow for characterizing this molecule and the
specific NMR assignment strategy.
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Crude Product
(2-ethoxy-N-(pyridin-3-yl)benzamide)

Step 1. Purity Check
(LC-MS / TLC)

< 95% Pure

Purification

0
(Recrystallization/Column) /= 95% Pure

Step 2: Sample Prep
(DMSO-d6 + TMS)

Step 3: NMR Acquisition Step 4: FT-IR
(1H, 13C, COSY, HSQC) (Confirm Functional Groups)

Data Analysis & Assignment

Final Structure Confirmation

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the spectroscopic validation of the target benzamide.
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Figure 2: Logic tree for assigning specific spectral regions to molecular fragments.

Part 4: References
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yl-benzenesulfonamide.” Earthline Journal of Chemical Sciences, 8(2), 163-173.[2]

o Relevance: Provides analogous NMR shift data for the 3-aminopyridine moiety in
sulfonamides, validating the pyridine proton assignments (H-2' at ~8.3-8.9 ppm).

e PubChem. (n.d.). "2,4-dichloro-N-(pyridin-3-yl)benzamide."[3] National Center for
Biotechnology Information.

o Relevance: Confirms the structural stability and ionization patterns (ESI+) for N-(pyridin-3-
yl)benzamide derivatives.

e Valeur, E. & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling
reagents.” Chemical Society Reviews, 38, 606-631.

o Relevance: Authoritative review on the synthesis of amides, providing context for
impurities (coupling reagents) likely to be found in the crude NMR spectrum.
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e SpectraBase. (2022). "Benzamide, 4-ethoxy-N-(4-pyridinyl)- 1H NMR Spectrum.” Wiley
Science Solutions.

o Relevance: Provides experimental confirmation of the ethoxy group chemical shifts
(quartet at ~4.1 ppm, triplet at ~1.3 ppm) in a similar benzamide environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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